Cas no 373611-05-3 (2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole)

2-(Phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by its unique structural features, including a phenoxymethyl substituent and an isopropyl group at the 1-position. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its heterocyclic framework, which may confer stability and bioactivity. The presence of the phenoxymethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of novel therapeutic or pesticidal agents. The compound's stability under standard conditions ensures ease of handling and storage in laboratory settings. Further studies may explore its specific applications in medicinal chemistry or material science.
2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole structure
373611-05-3 structure
Product Name:2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole
CAS No:373611-05-3
MF:C17H18N2O
MW:266.337624073029
CID:5923491
PubChem ID:687914
Update Time:2025-06-14

2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole
    • 2-(phenoxymethyl)-1-(propan-2-yl)-1H-benzimidazole
    • 1H-Benzimidazole, 1-(1-methylethyl)-2-(phenoxymethyl)-
    • 373611-05-3
    • DTXSID901321151
    • VDAZLTRWMOIKGN-UHFFFAOYSA-N
    • IFLab1_001484
    • HMS1416D10
    • AKOS000649393
    • MLS001205696
    • CHEMBL1471703
    • 2-(phenoxymethyl)-1-propan-2-ylbenzimidazole
    • 2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole
    • 1H-Benzoimidazole, 1-isopropyl-2-phenoxymethyl-
    • HMS2816J03
    • Z57114941
    • F0414-0096
    • SMR000523339
    • 1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole
    • SCHEMBL21142712
    • Inchi: 1S/C17H18N2O/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
    • InChI Key: VDAZLTRWMOIKGN-UHFFFAOYSA-N
    • SMILES: C1(COC2=CC=CC=C2)N(C(C)C)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 266.141913202g/mol
  • Monoisotopic Mass: 266.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • Density: 1.10±0.1 g/cm3(Predicted)
  • Boiling Point: 437.1±28.0 °C(Predicted)
  • pka: 5.35±0.10(Predicted)

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Additional information on 2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole

Comprehensive Overview of 2-(Phenoxymethyl)-1-(Propan-2-yl)-1H-1,3-Benzodiazole (CAS No. 373611-05-3)

The compound 2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole (CAS No. 373611-05-3) is a specialized organic molecule that has garnered significant interest in pharmaceutical and material science research. Its unique structure, featuring a benzodiazole core substituted with a phenoxymethyl group and an isopropyl moiety, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammation and metabolic disorders.

One of the most searched questions about 2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole revolves around its synthesis methods and purity standards. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly employed to validate its structural integrity. The compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol also makes it a candidate for formulation studies, aligning with the growing demand for bioavailability enhancement in modern therapeutics.

In the context of green chemistry, CAS 373611-05-3 has been evaluated for its environmental footprint. Recent trends show a surge in searches for sustainable synthesis pathways and eco-friendly derivatives of benzodiazole compounds. This aligns with global initiatives to reduce hazardous waste in chemical manufacturing. The compound's stability under ambient conditions further supports its suitability for large-scale production with minimal energy input.

Another hot topic linked to 2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole is its role in photophysical applications. Its conjugated system exhibits fluorescence properties, sparking interest in OLED materials and bioimaging probes. Researchers are investigating its quantum yield and stokes shift to optimize performance in optoelectronic devices—a field dominating AI-driven material science queries.

From a regulatory perspective, CAS 373611-05-3 complies with major pharmacopeial standards, addressing frequent searches about GMP compliance and analytical validation. Its low toxicity profile, as evidenced by in vitro assays, positions it favorably for preclinical development. However, users often inquire about patent status and licensing opportunities, reflecting the competitive landscape of benzodiazole-based innovations.

In conclusion, 2-(phenoxymethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole represents a multifaceted compound bridging medicinal chemistry and advanced materials. Its adaptability to structure-activity relationship (SAR) studies and compatibility with nanotechnology platforms ensure its relevance in cutting-edge research. As AI-powered drug design accelerates, this compound's molecular docking potential against emerging therapeutic targets remains a key area of exploration.

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